molecular formula C13H12N4O5 B2408954 5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE CAS No. 300570-10-9

5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B2408954
CAS No.: 300570-10-9
M. Wt: 304.262
InChI Key: INCCZBKYRPVEAS-UHFFFAOYSA-N
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Description

5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a diazinane trione core

Properties

IUPAC Name

5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5/c1-16(2)9-4-3-7(6-10(9)17(21)22)5-8-11(18)14-13(20)15-12(8)19/h3-6H,1-2H3,(H2,14,15,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCCZBKYRPVEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with barbituric acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group plays a crucial role in its biological activity, while the dimethylamino group enhances its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1,3-diazine-2,4,6-trione is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dimethylamino Group : Enhances solubility and bioavailability.
  • Nitrophenyl Group : Plays a crucial role in biological interactions.
  • Diazinane Core : Provides structural stability and reactivity.

The molecular formula is C13H12N4O5C_{13}H_{12}N_{4}O_{5}, and it has a molecular weight of 284.26 g/mol. Its solubility in aqueous buffer at pH 7.4 is reported to be greater than 45.6 µg/mL .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitrophenyl group is particularly important for modulating enzyme activity, while the dimethylamino group aids in enhancing its pharmacological properties.

Antimicrobial Activity

Research has indicated that 5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1,3-diazine-2,4,6-trione exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Preliminary studies have explored the compound's anticancer effects. In vitro assays showed that it could inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which are critical in cancer signaling pathways. This inhibition may lead to reduced tumor growth and improved therapeutic outcomes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL.

Bacterial StrainConcentration (µg/mL)Viability Reduction (%)
Staphylococcus aureus1075
Escherichia coli1070

Study 2: Anticancer Activity

In a separate investigation focused on cancer cell lines (MCF-7 breast cancer cells), treatment with the compound resulted in:

Treatment Duration (hrs)Cell Viability (%)Apoptosis Induction (%)
246030
484050

These findings underscore the potential of this compound as a therapeutic agent.

Q & A

Q. How can the compound’s biocompatibility be assessed for drug delivery applications?

  • Methodology :
  • Hemolysis Assay : Test erythrocyte lysis at varying concentrations (0.1–100 µM).
  • Cytokine Profiling : Use ELISA to measure pro-inflammatory markers (IL-6, TNF-α) in macrophage cultures .

Key Methodological Insights

  • Synthetic Optimization : Solvent polarity and catalyst selection critically influence yield and purity. Ethanol/water mixtures reduce side reactions compared to pure DMF .
  • Data Reconciliation : Conflicting bioactivity data often arise from assay variability. Standardized protocols (e.g., ATP-based viability assays) improve reproducibility .
  • Computational Validation : DFT-predicted HOMO-LUMO gaps (3.2–3.5 eV) align with experimental UV-Vis absorbance maxima (~350 nm), supporting charge-transfer transitions .

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